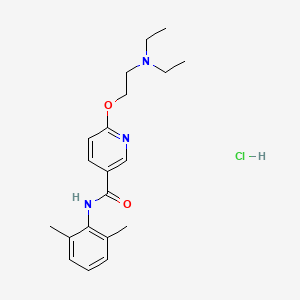
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is a synthetic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide derivatives typically involves multi-step organic reactions. The specific synthetic route for Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would likely involve:
Starting Materials: Nicotinamide, 2,6-xylyl amine, and 2-diethylaminoethanol.
Reaction Steps:
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of suitable catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the diethylamino group.
Reduction: Reduction of the nicotinamide ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to reduced nicotinamide analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in cellular metabolism and enzyme inhibition.
Medicine: Potential therapeutic agents for conditions such as cancer, neurodegenerative diseases, and skin disorders.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements.
Wirkmechanismus
The mechanism of action of Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would involve:
Molecular Targets: Enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and others involved in cellular metabolism.
Pathways: Modulation of NAD+/NADH levels, influencing cellular energy balance and redox state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler analog with well-known biological activities.
Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is unique due to its specific structural modifications, which may confer distinct biological properties and therapeutic potential compared to other nicotinamide derivatives.
Eigenschaften
CAS-Nummer |
75348-38-8 |
|---|---|
Molekularformel |
C20H28ClN3O2 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-5-23(6-2)12-13-25-18-11-10-17(14-21-18)20(24)22-19-15(3)8-7-9-16(19)4;/h7-11,14H,5-6,12-13H2,1-4H3,(H,22,24);1H |
InChI-Schlüssel |
XMHXQJHMNQQQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
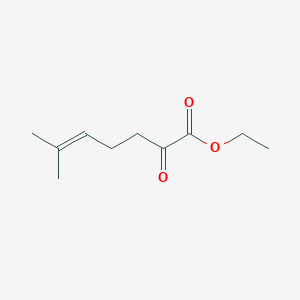
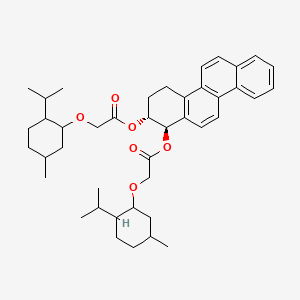
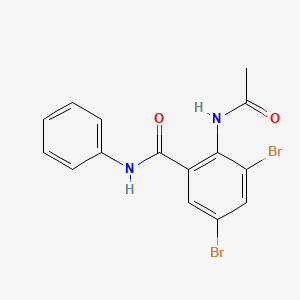

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)


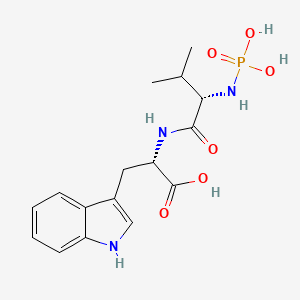
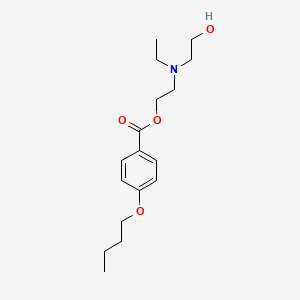
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
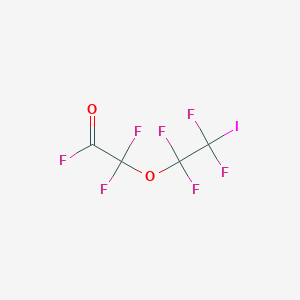
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
